2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phthalazinone moiety linked to a pyridine ring through an acetohydrazide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the reduction of nitrobenzene to form m-phenylenediamine. This is followed by the cyclization of m-phenylenediamine with phthalic anhydride to yield the phthalazinone core.
Acetohydrazide Formation: The phthalazinone core is then reacted with chloroacetic acid to form the acetohydrazide intermediate.
Condensation with Pyridine Aldehyde: Finally, the acetohydrazide intermediate undergoes a condensation reaction with pyridine-4-carboxaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETIC ACID: Shares the phthalazinone core but lacks the pyridine moiety.
2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE: Similar structure but without the pyridine-4-carboxaldehyde condensation.
Uniqueness
2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of the phthalazinone and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H13N5O2 |
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Molecular Weight |
307.31 g/mol |
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H13N5O2/c22-15(20-18-10-11-5-7-17-8-6-11)9-14-12-3-1-2-4-13(12)16(23)21-19-14/h1-8,10H,9H2,(H,20,22)(H,21,23)/b18-10+ |
InChI Key |
YUJHEHUXEDCPEB-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
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